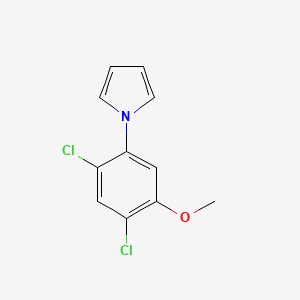

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZLFZWHCHKJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-dichloro-5-methoxybenzaldehyde.

Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine, such as pyrrole, in the presence of an acid catalyst.

Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or toluene.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Major Products: The major products formed depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives.

Scientific Research Applications

1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chlorinated Pyrroles

- 2-(4-Chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-pyrrole (): This compound, synthesized via a Paal-Knorr reaction, shares a chlorophenyl group but lacks the methoxy substituent. Its synthesis achieved a 73% yield, suggesting that chlorinated pyrroles can be efficiently prepared under optimized conditions. The absence of methoxy groups may simplify purification but reduce electronic diversity .

- 1-(4-Bromophenyl)-1H-pyrrole ():

Bromine, a heavier halogen, increases molecular polarizability compared to chlorine. This compound was synthesized via a modified Clauson-Kaas method (36–81% yield), highlighting the robustness of this approach for halogenated derivatives. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine .

Methoxy-Substituted Pyrroles

- 1-(3-Methoxyphenyl)-1H-pyrrole ():

The methoxy group enhances electron density on the pyrrole ring, improving reactivity in cycloaddition reactions (e.g., 74% yield for adduct 3u). However, the simultaneous presence of electron-withdrawing groups (e.g., Cl) reduces yields (e.g., 46% for adduct 3t), indicating competitive electronic effects . - 1-(4-Methoxyphenyl)-1H-pyrrole (): This derivative exhibits strong electron-donating effects, altering UV-Vis absorption spectra and redox potentials.

Key Observations :

- The target compound’s dichloro substituents may necessitate protective strategies during synthesis to avoid unwanted side reactions (e.g., oxidation or polymerization) .

- Methoxy groups generally improve solubility and electronic properties but require mild conditions to prevent demethylation .

Physicochemical and Functional Properties

Electrochemical Behavior

Thermal Stability

- Halogenated pyrroles (e.g., 1-(4-bromophenyl)-1H-pyrrole) exhibit higher decomposition temperatures (>250°C) compared to non-halogenated analogs. The target compound’s dichloro substituents likely enhance thermal stability further .

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorophenyl group and a methoxy group, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 270.15 g/mol.

Target Enzymes

The primary targets of this compound are the Src and ABL tyrosine kinases. The compound acts as a competitive inhibitor, affecting several biochemical pathways related to cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of tumor growth and progression.

Biochemical Pathways

The inhibition of Src and ABL kinases influences various downstream signaling pathways, including those involved in:

- Cell Cycle Regulation : Disruption in signaling can lead to cell cycle arrest.

- Apoptosis : Enhanced apoptotic signaling may occur due to altered kinase activity.

- Inflammation : The compound exhibits potential anti-inflammatory properties through its kinase inhibition.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has demonstrated cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Antibacterial Properties

While primarily noted for its anticancer potential, there are indications that compounds with similar structures may possess antibacterial activity. Studies have highlighted that pyrrole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial effects remain limited .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by cytochrome P450 enzymes (CYP3A4), which is crucial for understanding its bioavailability and potential drug interactions.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Antitumor Activity : A study evaluated the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .

- Inhibition of Kinase Activity : Another study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of Src kinase activity in vitro, correlating with reduced cell migration and invasion in cancer models.

Data Summary

| Activity Type | Effect | Cell Line/Organism | Concentration Tested |

|---|---|---|---|

| Antitumor | Cytotoxicity | MCF-7 (Breast Cancer) | 10-50 µM |

| Antitumor | Apoptosis | HCT116 (Colon Cancer) | 20 µM |

| Kinase Inhibition | Src Kinase | Various Cancer Models | Dose-dependent |

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, and how can purity be optimized?

Methodological Answer:

The Clausson-Kaas reaction is a foundational method for synthesizing substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this route using dichloromethane/hexane precipitation, achieving 93% yield and 96–97°C melting point . To adapt this for this compound:

- Replace bromobenzene derivatives with 2,4-dichloro-5-methoxybenzaldehyde.

- Optimize solvent polarity (e.g., CH₂Cl₂/hexane ratio) for crystallization.

- Monitor reaction progress via TLC and confirm purity through HPLC (C18 column, acetonitrile/water gradient).

Key Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield Range | 82–93% (student-reported) | |

| Purification Method | Solvent precipitation | |

| Purity Validation | HPLC, NMR |

Advanced: How do electronic effects of substituents influence regioselectivity in pyrrole functionalization?

Methodological Answer:

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is governed by substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., Cl, OMe) direct substitution to less electron-deficient positions. DFT calculations (B3LYP/6-31G*) can predict reactivity by analyzing Fukui indices and frontier molecular orbitals .

- Experimental validation: Compare NMR shifts (e.g., ¹H NMR δ 6.35–6.22 ppm for pyrrole protons in aryl-substituted analogs) to computational predictions.

Case Study:

In 1-(4-chlorophenyl)-1H-pyrrole, palladium-catalyzed triarylation at the α-pyrrole position was achieved due to steric and electronic directing effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aryl protons resonate at δ 7.05–7.31 ppm, while pyrrole protons appear at δ 6.22–6.35 ppm .

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL handles high-resolution data and twinning .

- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretch at 727 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.